4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide
Overview
Description
4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide is a chemical compound with the molecular formula C13H10N2O5S and a molecular weight of 306.299 g/mol . This compound is known for its unique structure, which includes a sulfonyl group and a formamide group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide typically involves the reaction of 4-nitrophenylsulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction to convert the nitro group to a hydroxylamine group, followed by formylation to introduce the formamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-4′-formamidodiphenyl sulfone: Similar structure but with a nitro group instead of a hydroxylamine group.
4-Formamido-4′-nitrodiphenyl sulfone: Another similar compound with a nitro group.
Uniqueness
4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide is unique due to the presence of both a hydroxylamine group and a sulfonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfonylphenyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-9-14-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)15(17)18/h1-9H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQIHLATJXVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218078 | |
Record name | 4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6784-23-2 | |
Record name | N-(4-((4-Nitrophenyl)sulfonyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19465 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[(4-Nitrophenyl)sulfonyl]phenyl]formamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3U4TGR68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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